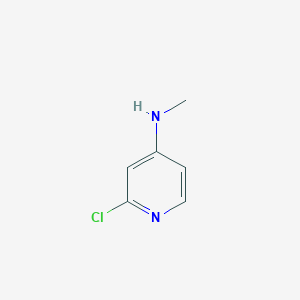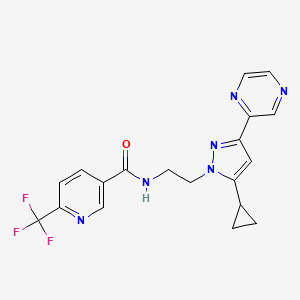![molecular formula C18H13ClF3N3O3 B2411679 2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pirazol-1-yl]etoxi}-3-cloro-5-(trifluorometil)piridina CAS No. 955961-70-3](/img/structure/B2411679.png)
2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pirazol-1-yl]etoxi}-3-cloro-5-(trifluorometil)piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine is a synthetic organic compound with a unique structure that combines various functional groups
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.
Biology
In biological research, the compound's structure makes it suitable for binding studies with various biomolecules, potentially serving as a tool for understanding biochemical interactions.
Medicine
Medically, 2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine is being explored for its potential therapeutic effects, possibly acting on specific molecular pathways involved in disease.
Industry
Industrially, it could be used in the manufacture of specialty chemicals, including agrochemicals and pharmaceuticals, due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction involving the following steps:
Synthesis of the 1,3-benzodioxole-5-yl-1H-pyrazol precursor.
Formation of 2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethanol through a reaction with ethylene oxide.
Conversion of the alcohol to the corresponding chloride using thionyl chloride or a similar reagent.
Introduction of the trifluoromethyl group via a substitution reaction with appropriate trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, utilizing continuous flow reactors, catalyst optimization, and enhanced purification techniques to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes a variety of chemical reactions, including:
Oxidation: Leading to the formation of various oxidized derivatives.
Reduction: Producing reduced forms, which might be useful intermediates.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminium hydride.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products Formed
Major products from these reactions include:
Oxidized derivatives with additional oxygen-containing functional groups.
Reduced forms with hydrogenated sites.
Substituted compounds with varied functional groups replacing original substituents.
Mecanismo De Acción
Effects and Pathways
The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes, receptors, or ion channels. Its structure allows it to fit into active sites or binding pockets, modifying the activity of these targets.
Molecular Targets
Potential molecular targets include:
Enzymes involved in metabolic pathways.
Receptors in signaling pathways.
Ion channels regulating cellular activity.
Comparación Con Compuestos Similares
Uniqueness
Compared to other compounds with similar structures, 2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine offers unique chemical reactivity and binding properties due to its specific combination of functional groups.
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine derivatives.
1H-pyrazole compounds with benzodioxol groups.
Other ethoxy-substituted heterocycles.
There you have it! Dive into the fascinating world of this compound and let it spark some new ideas. What's next?
Propiedades
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)pyrazol-1-yl]ethoxy]-3-chloro-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O3/c19-13-8-12(18(20,21)22)9-23-17(13)26-6-5-25-4-3-14(24-25)11-1-2-15-16(7-11)28-10-27-15/h1-4,7-9H,5-6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYCRJZFKUSHDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C=C3)CCOC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2411596.png)
![N'-[(2,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B2411597.png)
![N-(4-carbamoylphenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2411599.png)
![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B2411601.png)
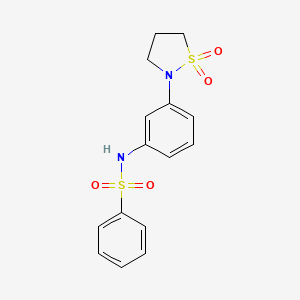
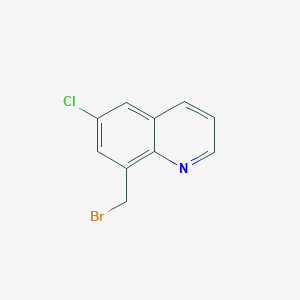
![(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2411606.png)
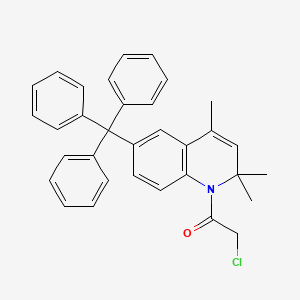
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide](/img/structure/B2411609.png)
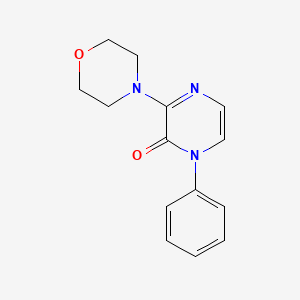
![bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride](/img/structure/B2411615.png)
![2-[5-(4-Bromophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2411617.png)
